N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
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Overview
Description
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from 4-methyl-2-aminothiophenol, the benzothiazole ring can be formed through cyclization reactions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur-containing reagents.
Coupling Reactions: The final step involves coupling the benzothiazole, pyridine, and thiophene moieties under specific conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Use in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
- N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]furan-2-carboxamide
Uniqueness
The uniqueness of N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide lies in its specific combination of heterocyclic rings, which can impart unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-13-6-4-8-15-17(13)21-19(25-15)22(12-14-7-2-3-10-20-14)18(23)16-9-5-11-24-16/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNRDHSBQQNGLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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